molecular formula C27H54O13 B1673958 Hydroxy-PEG10-t-butyl ester CAS No. 778596-26-2

Hydroxy-PEG10-t-butyl ester

Cat. No. B1673958
M. Wt: 586.7 g/mol
InChI Key: AEEGJXDZOJNBIY-UHFFFAOYSA-N
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Description

Hydroxy-PEG10-t-butyl ester is a PEG derivative containing a hydroxyl group with a t-butyl ester . It is used as an uncleavable ADC linker in the synthesis of antibody-drug conjugates (ADCs) and can be conjugated to Paclitaxel or docetaxel .


Synthesis Analysis

The t-butyl protected carboxyl group of Hydroxy-PEG10-t-butyl ester can be deprotected under acidic conditions . This property enables its use in various chemical reactions and makes it a valuable intermediate in the synthesis of various useful compounds .


Molecular Structure Analysis

The molecular formula of Hydroxy-PEG10-t-butyl ester is C27H54O13 and it has a molecular weight of 586.7 g/mol . The canonical SMILES representation is CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO .


Chemical Reactions Analysis

The hydroxyl group of Hydroxy-PEG10-t-butyl ester enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Physical And Chemical Properties Analysis

Hydroxy-PEG10-t-butyl ester is a colorless oily matter . It is soluble in DCM, DMF, DMSO, and water . It has a density of 1.1±0.1 g/cm3 . The compound has a boiling point of 611.7±50.0 °C at 760 mmHg .

Scientific Research Applications

Hydroxy-PEG10-t-butyl ester

is a PEG derivative containing a hydroxyl group with a t-butyl ester . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

    Drug Delivery

    • Hydroxy-PEG10-t-butyl ester is used in the field of drug delivery . The hydrophilic PEG spacer increases solubility in aqueous media, which is beneficial for drug delivery applications .
    • The hydroxyl group enables further derivatization or replacement with other reactive functional groups, allowing for the attachment of drug molecules .
    • The t-butyl protected carboxyl group can be deprotected under acidic conditions, which could be useful in controlled release applications .

    Bioconjugation

    • Hydroxy-PEG10-t-butyl ester can be used for bioconjugation . This involves attaching the PEG derivative to biomolecules to improve their properties, such as solubility and stability .
    • The hydroxyl group enables further derivatization or replacement with other reactive functional groups, allowing for the attachment to biomolecules .
    • The t-butyl protected carboxyl group can be deprotected under acidic conditions, which could be useful in creating stable conjugates .

    Synthesis of PROTACs

    • Bis-PEG10-t-butyl ester, a related compound, is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are a new class of drugs that work by tagging disease-causing proteins for destruction .
    • The PEG linker increases solubility and can be used to connect the two functional parts of a PROTAC .
    • The t-butyl protected carboxyl group can be deprotected under acidic conditions, which could be useful in the synthesis process .

    Synthetic Biology

    • Hydroxy-PEG10-t-butyl ester plays an important role in synthetic biology . It can be used as a unique, non-degradable antibody-drug conjugate (ADC) linker .
    • It can combine with drugs like paclitaxel (HY-B0015) or docetaxel (HY-B0011) to form a new type of ADC . Overall, Hydroxy-PEG10-t-butyl ester as a non-degradable ADC linker has broad application prospects in the biological field .

    Pharmaceutical Industry

    • Hydroxy-PEG10-t-butyl ester has a wide range of applications in the pharmaceutical industry . It is particularly useful in the formulation of poorly soluble drugs, where it can enhance their solubility and bioavailability .
    • It can be used for drug delivery, protein conjugation, and surface modification of drug particles .

    Surface Modification

    • Hydroxy-PEG10-t-butyl ester can be used for surface modification of drug particles . This can improve the properties of the drug particles, such as solubility and stability .

    Chemical Synthesis

    • Hydroxy-PEG10-t-butyl ester can be used in chemical synthesis . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . This makes it a versatile reagent in the synthesis of a wide range of chemical compounds .

    Material Science

    • In the field of material science, Hydroxy-PEG10-t-butyl ester can be used for surface modification of materials . The hydrophilic PEG spacer can increase the hydrophilicity of the material surface, which can improve its interaction with aqueous media .

    Nanotechnology

    • Hydroxy-PEG10-t-butyl ester can be used in nanotechnology for the modification of nanoparticles . The hydrophilic PEG spacer can increase the stability of nanoparticles in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups, allowing for the attachment of other molecules to the nanoparticles .

properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H54O13/c1-27(2,3)40-26(29)4-6-30-8-10-32-12-14-34-16-18-36-20-22-38-24-25-39-23-21-37-19-17-35-15-13-33-11-9-31-7-5-28/h28H,4-25H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEGJXDZOJNBIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H54O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxy-PEG10-t-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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